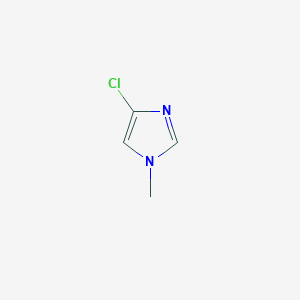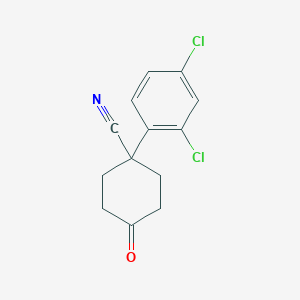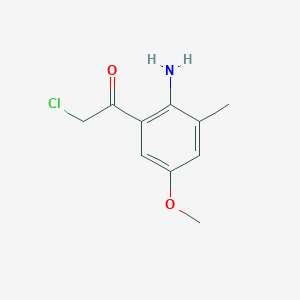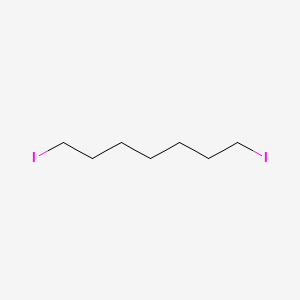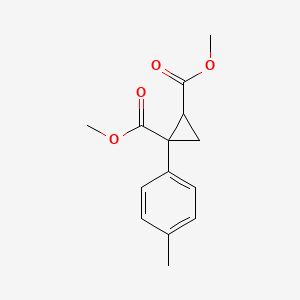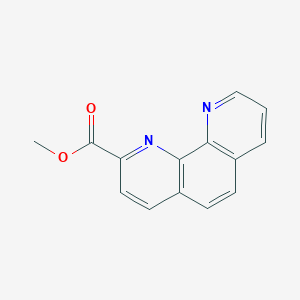
Methyl 1,10-phenanthroline-2-carboxylate
Overview
Description
Methyl 1,10-phenanthroline-2-carboxylate is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique structural properties, which include a fused ring system that incorporates nitrogen atoms. These properties make it a valuable ligand in coordination chemistry and a useful building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1,10-phenanthroline-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1,10-phenanthroline-2-carboxylic acid with anhydrous methanol under appropriate conditions . Another method includes the palladium-catalyzed oxidative cross-coupling of C(sp2)–H and C(sp3)–H bonds of carboxamides . The reaction conditions typically involve the use of DMAP as a ligand to avoid β-hydride elimination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,10-phenanthroline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the hydrolysis of methyl 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carboxylate in an alkaline environment leads to the formation of 4,7-dioxo-1,4,7,10-tetrahydro-1,10-phenanthroline-5-carbonitrile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve mild temperatures and specific pH levels to ensure high yields and selectivity .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 1,10-phenanthroline-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination complexes, which are studied for their catalytic properties . In biology, it serves as a probe for studying metal ion interactions in biological systems . In medicine, it is investigated for its potential use in drug delivery systems and as a therapeutic agent . Industrial applications include its use in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of methyl 1,10-phenanthroline-2-carboxylate involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalytic processes . The molecular targets and pathways involved include metallo-beta-lactamases and other metal-dependent enzymes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 1,10-phenanthroline-2-carboxylate include 1,10-phenanthroline-2,9-dicarboxylic acid, 2,2’-bipyridine, and various substituted phenanthrolines .
Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 1,10-phenanthroline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)11-7-6-10-5-4-9-3-2-8-15-12(9)13(10)16-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUOTHREEOKGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478886 | |
| Record name | 1,10-Phenanthroline-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37067-12-2 | |
| Record name | 1,10-Phenanthroline-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


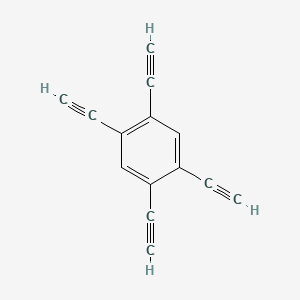

![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)
